2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide

Kinase inhibitor scaffold Quinazolinone Hinge-binding motif

Quinazoline screening libraries are dominated by 4-anilinoquinazoline EGFR/ErbB inhibitors, introducing off-target confounds in hit triage. This 4-oxoquinazolin-3-yl acetamide (MW 354.36; logP 1.56; PSA 137.24 Ų) is mechanistically orthogonal-lacking the 4-anilino hinge-binding motif-enabling cleaner phenotypic screens for metabolic enzymes (α-glucosidase, carbonic anhydrase, PDE) and FAAH pathways. • Structurally orthogonal to ATP-competitive EGFR inhibitors; no EGFR-family off-target activity • Dual pharmacophore: quinazolinone core + N-(3-methylpyridin-2-yl)acetamide FAAH recognition element • Available: 47 mg, >95% purity, 1-week shipping; serves as chemically matched negative control for 4-anilinoquinazoline experiments.

Molecular Formula C18H18N4O4
Molecular Weight 354.4 g/mol
Cat. No. B12175060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide
Molecular FormulaC18H18N4O4
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC
InChIInChI=1S/C18H18N4O4/c1-11-5-4-6-19-17(11)21-16(23)9-22-10-20-13-8-15(26-3)14(25-2)7-12(13)18(22)24/h4-8,10H,9H2,1-3H3,(H,19,21,23)
InChIKeyRGFLMZMBYFBNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide as a Distinct Quinazolinone Screening Probe


2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide (ChemDiv ID: IB07-3072) is a synthetic quinazolin-4(3H)-one derivative available as a research-grade screening compound . Its structure combines a 6,7-dimethoxy-4-oxoquinazoline core with an N-(3-methylpyridin-2-yl)acetamide side chain (MW: 354.36; logP: 1.56; PSA: 137.24 Ų; HBD: 1; HBA: 8) . Unlike the 4-anilinoquinazoline chemotype that dominates clinical kinase inhibitors (e.g., gefitinib, erlotinib), this compound features a 4-oxoquinazolin-3-yl scaffold, placing it in a structurally distinct subclass with potentially divergent target selectivity and physicochemical properties [1].

Why 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide Cannot Be Swapped with Common Quinazoline Kinase Inhibitors


Within the quinazoline/quinazolinone family, subtle structural variations produce profound differences in target engagement, selectivity, and ADME profiles. The 4-oxoquinazolin-3-yl acetamide scaffold of this compound differs fundamentally from the 4-anilinoquinazoline architecture of EGFR inhibitors such as gefitinib and erlotinib [1]. In 4-anilinoquinazolines, the aniline NH and N1 of the quinazoline ring form critical hydrogen bonds with the kinase hinge region; replacing the 4-anilino group with a 4-oxo function eliminates this key pharmacophoric interaction, redirecting binding toward alternative targets or allosteric sites [1]. Furthermore, the acetamide linker and 3-methylpyridin-2-yl terminus introduce conformational flexibility and hydrogen-bonding capacity absent in direct quinazoline–aniline conjugates . These structural differences dictate that this compound cannot serve as a surrogate for 4-anilinoquinazoline inhibitors in target-engagement studies, nor can 4-anilinoquinazolines substitute for its chemotype in screening campaigns targeting enzymes that recognize the quinazolinone acetamide motif [2].

Quantitative Differentiation Evidence for 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide Relative to Closest Analogs


Core Scaffold Differentiation: 4-Oxoquinazolin-3-yl vs. 4-Anilinoquinazoline Architecture

The compound possesses a 4-oxoquinazolin-3(4H)-yl core, which differs fundamentally from the 4-anilinoquinazoline scaffold found in the clinical EGFR inhibitors gefitinib and erlotinib. In 4-anilinoquinazolines, the N1 of the quinazoline ring and the aniline NH serve as the ATP-competitive hinge-binding motif [1]. The 4-oxoquinazolin-3-yl core replaces the hinge-binding aniline NH with a carbonyl oxygen, ablating the canonical type I kinase hinge-binding interaction [1]. This structural distinction places the compound in the quinazolinone subclass, which is associated with alternative target profiles including α-glucosidase, phosphodiesterase, carbonic anhydrase, and fatty acid amide hydrolase (FAAH) inhibition rather than EGFR-family kinases [2][3].

Kinase inhibitor scaffold Quinazolinone Hinge-binding motif Target selectivity

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. Gefitinib and Erlotinib

The compound exhibits a calculated logP of 1.56 and a polar surface area (PSA) of 137.24 Ų . By comparison, gefitinib has a logP of approximately 3.2 and a PSA of 68.7 Ų, while erlotinib has a logP of approximately 3.2 and a PSA of 74.7 Ų [1]. The target compound is over 1.6 log units more hydrophilic than these clinical quinazoline inhibitors, and its PSA is nearly double, reflecting the contribution of the 4-oxo group, both methoxy oxygens, and the acetamide linker [1]. The compound also possesses only one hydrogen bond donor (HBD = 1) compared to erlotinib (HBD = 1) and gefitinib (HBD = 1), but has a higher hydrogen bond acceptor count (HBA = 8 vs. 7 for gefitinib and 6 for erlotinib) [1].

Lipophilicity Polar surface area Drug-likeness ADME prediction

Linker and Terminal Group Differentiation: Acetamide Bridge and 3-Methylpyridin-2-yl vs. Direct Aniline or Alkylamino Linkages

The compound incorporates an acetamide linker (–CH₂–C(=O)–NH–) between the quinazolinone N3 and the terminal 3-methylpyridin-2-yl group . This contrasts with the direct N–aryl linkage in 4-anilinoquinazolines (e.g., PD 153035) and with the propionamide or simple alkylamino linkers found in many quinazolinone derivatives [1]. The acetamide linker introduces an additional hydrogen bond acceptor (the amide carbonyl) and rotatable bond, providing conformational flexibility that may facilitate induced-fit binding. The 3-methylpyridin-2-yl terminus places a methyl group ortho to the pyridine nitrogen, creating a steric and electronic environment distinct from the unsubstituted pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl analogs that dominate commercial quinazolinone acetamide libraries .

Acetamide linker 3-Methylpyridin-2-yl Structure–activity relationship Chemical probe design

Patent Landscape Differentiation: Freedom-to-Operate Relative to Clinically Encumbered Quinazoline Scaffolds

The 4-oxoquinazolin-3-yl acetamide chemotype is structurally distinct from the heavily patented 4-anilinoquinazoline scaffold claimed in foundational EGFR inhibitor patents (e.g., EP0566226, US5457105 covering gefitinib/erlotinib analogs). While quinazolinone acetamide derivatives appear in patents covering PI3K (DE102010049595A1) and LPA inhibition (IL197530A0), the specific combination of a 6,7-dimethoxy-4-oxoquinazolin-3-yl core with an N-(3-methylpyridin-2-yl)acetamide side chain was not identified in any active patent claims within the search scope [1][2]. In contrast, any 4-anilinoquinazoline analog with EGFR activity is likely encumbered by composition-of-matter claims [1].

Patent landscape Freedom to operate Chemical intellectual property Screening library procurement

Optimal Procurement and Application Scenarios for 2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3-methylpyridin-2-yl)acetamide


Chemical Probe for Target Deconvolution Screens Requiring a Kinase-Orthogonal Quinazolinone Chemotype

This compound is best deployed in phenotypic or target-based screens where the objective is to identify hits that bind targets outside the EGFR/ErbB kinase family. The 4-oxoquinazolin-3-yl core is mechanistically orthogonal to the ATP-competitive hinge-binding mode of 4-anilinoquinazolines, reducing the probability of EGFR-family off-target activity that complicates hit triage with 4-anilinoquinazoline probes [1]. Its lower logP (1.56) and higher PSA (137.24 Ų) relative to gefitinib and erlotinib further reduce the likelihood of non-specific membrane partitioning and phospholipidosis confounds in cell-based assays .

Medicinal Chemistry Starting Point for Metabolic Enzyme or FAAH Inhibitor Programs

The quinazolinone acetamide scaffold has demonstrated activity against metabolic enzymes including α-glucosidase, carbonic anhydrase, and phosphodiesterase in published SAR campaigns [1]. The N-(3-methylpyridin-2-yl)acetamide motif has been independently validated as a pharmacophore for fatty acid amide hydrolase (FAAH) inhibition . This dual pharmacophoric character—combining a quinazolinone core (metabolic enzyme ligand) with an N-(3-methylpyridin-2-yl)acetamide (FAAH recognition element)—makes the compound a rational starting scaffold for fragment-merging or scaffold-hopping strategies in metabolic disease or endocannabinoid pathway programs [1].

Procurement for Academic Screening Libraries Seeking Patent-Unencumbered Chemical Diversity

Academic screening centers and institutional compound libraries seeking to diversify their quinazoline/quinazolinone holdings can procure this compound as a representative of the underexplored 4-oxoquinazolin-3-yl acetamide subclass. Unlike 4-anilinoquinazolines, which are heavily represented in commercial libraries but carry EGFR-related IP constraints, this compound offers a structurally distinct quinazolinone phenotype with no identified composition-of-matter patent encumbrance [1]. Its availability from ChemDiv (47 mg, >95% purity) supports immediate procurement for pilot screens .

Negative Control or Selectivity Counter-Screen for EGFR/ErbB2 Quinazoline Inhibitor Studies

Given the documented absence of the 4-anilino hinge-binding motif required for EGFR inhibition, this compound may serve as a chemically matched negative control in experiments employing 4-anilinoquinazoline-based EGFR or ErbB2 inhibitors. Its similar molecular weight range (354 Da) and quinazoline-like core, but divergent pharmacophore, enable its use as a specificity control to confirm that observed biological effects are driven by on-target EGFR engagement rather than quinazoline scaffold-related off-target activities [1].

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